![molecular formula C6H2BrClN2S B1374876 7-ブロモ-2-クロロチエノ[3,2-d]ピリミジン CAS No. 1152475-42-7](/img/structure/B1374876.png)
7-ブロモ-2-クロロチエノ[3,2-d]ピリミジン
概要
説明
7-Bromo-2-chlorothieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H2BrClN2S . It has a molecular weight of 250.53 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 7-Bromo-2-chlorothieno[3,2-d]pyrimidine is 1S/C6H3BrClN2S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2,11H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
7-Bromo-2-chlorothieno[3,2-d]pyrimidine is a solid compound . It has a molecular weight of 250.53 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.32, indicating its lipophilicity . The compound is soluble, with a solubility of 0.0347 mg/ml .科学的研究の応用
医薬品化学: 抗菌剤
7-ブロモ-2-クロロチエノ[3,2-d]ピリミジン: は、抗菌剤の開発に使用されます。 その構造骨格は、細菌やその他の微生物の増殖を阻害できる化合物の作成に役立ち、感染症との闘いにおいて不可欠です .
抗真菌用途
この化合物の分子構造により、抗真菌剤の合成が可能になります。 これらの薬剤は、真菌細胞の頑丈な性質により管理が特に難しい真菌感染症の治療に不可欠です .
抗ウイルス研究
研究者は、7-ブロモ-2-クロロチエノ[3,2-d]ピリミジン を抗ウイルス薬の合成に利用しています。 これらの薬剤は、ウイルス感染の管理において重要なステップである、ウイルス複製を標的とし阻害するように設計されています .
骨疾患の治療
7-ブロモ-2-クロロチエノ[3,2-d]ピリミジン が属するチエノピリミジン骨格は、骨粗鬆症を含む骨疾患の治療に頻繁に使用されます。 この用途は、この化合物が骨の健康を改善し、関連する状態を治療する可能性があることを強調しています .
パーキンソン病: アデノシンA2A受容体アンタゴニスト
この化合物は、アデノシンA2A受容体アンタゴニストの生成における前駆体でもあります。 これらのアンタゴニストは、運動制御を改善し、症状を軽減することにより、パーキンソン病の治療に有望です .
抗HIV薬
HIVとの闘いでは、7-ブロモ-2-クロロチエノ[3,2-d]ピリミジン は抗HIV薬の開発に使用されています。 これらの薬剤は、ウイルスが宿主細胞内で複製する能力を妨げることで機能します .
免疫抑制剤
免疫学の分野では、7-ブロモ-2-クロロチエノ[3,2-d]ピリミジン は免疫抑制剤の構成要素として役立ちます。 これらの薬剤は、移植後の臓器拒絶を予防し、自己免疫疾患を治療する上で不可欠です .
抗癌研究
最後に、この化合物の抗癌研究における用途は注目に値します。 これは、癌細胞を標的とし殺すことができる薬剤を開発するための基礎となり、新しく効果的な癌治療への希望を提供しています .
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P305, P338, and P351 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, and Remove contact lenses, if present and easy to do .
特性
IUPAC Name |
7-bromo-2-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKRQQNUFWOJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719209 | |
| Record name | 7-Bromo-2-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152475-42-7 | |
| Record name | 7-Bromo-2-chlorothieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152475-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2-chlorothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


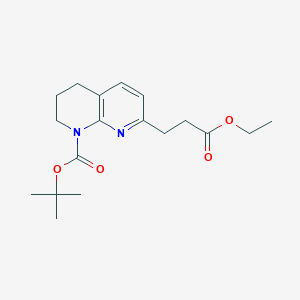

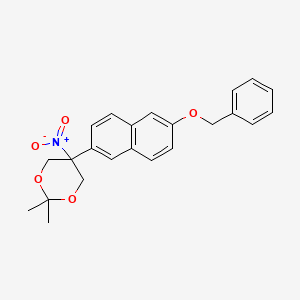
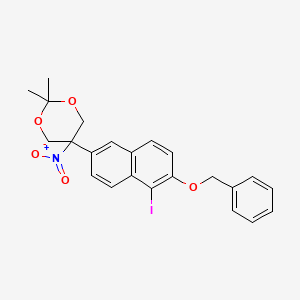

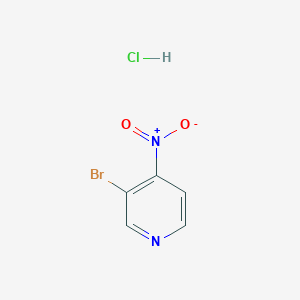
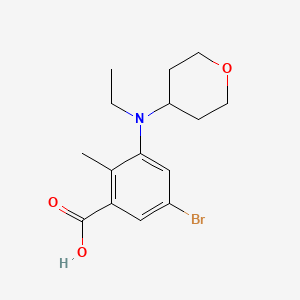
![1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1374804.png)
![{2-[(4-Benzylphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1374805.png)



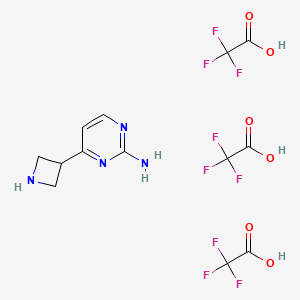
![6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374816.png)